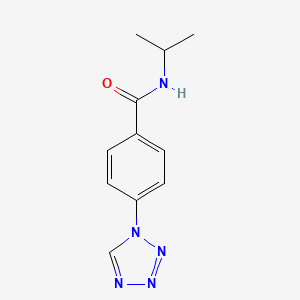

N-(propan-2-yl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(propan-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the para position of the benzoyl group and an isopropyl (propan-2-yl) substituent on the amide nitrogen. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a common bioisostere for carboxylic acids, offering enhanced metabolic stability and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C11H13N5O |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

N-propan-2-yl-4-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C11H13N5O/c1-8(2)13-11(17)9-3-5-10(6-4-9)16-7-12-14-15-16/h3-8H,1-2H3,(H,13,17) |

InChI Key |

BAIGQXFXXOMOMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)N2C=NN=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate nitrile precursors with sodium azide under acidic conditions.

Attachment of the Benzamide Core: The tetrazole ring can be coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Introduction of the Isopropyl Group: The final step involves the alkylation of the amide nitrogen with an isopropyl halide under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction of the benzamide core could yield amines.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, potentially forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Isopropyl ketone or carboxylic acid derivatives.

Reduction: Primary or secondary amines.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(propan-2-yl)-4-(1H-tetrazol-1-yl)benzamide has shown promise in various therapeutic areas:

- Anticancer Activity : Research indicates that compounds containing tetrazole moieties can inhibit cancer cell proliferation. For instance, studies have demonstrated that derivatives of tetrazole can act as effective inhibitors of specific microRNAs associated with cancer progression, such as microRNA-21 . The compound's ability to modulate enzyme activity through interactions with biological targets enhances its anticancer potential.

- Antimicrobial Properties : Tetrazole derivatives have been explored for their antibacterial and antifungal activities. The unique structural features of this compound facilitate interactions with microbial targets, potentially leading to the development of new antimicrobial agents .

- Calcium Channel Modulation : Some tetrazole compounds have been identified as modulators of calcium channels, which are vital in various physiological processes. This modulation can be leveraged for therapeutic interventions in cardiovascular diseases and other conditions where calcium signaling is disrupted .

Case Study 1: Anticancer Effects on MicroRNA Expression

In a study focused on developing inhibitors for microRNA-21, this compound derivatives were synthesized and evaluated for their ability to inhibit the expression of this oncogenic microRNA. The most potent compound demonstrated significant inhibition in cancer cell lines, suggesting a potential pathway for cancer therapy through microRNA modulation .

Case Study 2: Antimicrobial Activity Assessment

Another research effort evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Summary Table of Applications

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring might mimic carboxylate groups, allowing it to interact with metal ions or active sites in proteins.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of N-(propan-2-yl)-4-(1H-tetrazol-1-yl)benzamide and Analogs

*Calculated based on molecular formula. †Estimated from analogous compounds.

Key Observations:

Substituent Effects :

- The propan-2-yl group in the target compound contributes to moderate lipophilicity (logP ~2.0), comparable to acetamidophenyl and acetylphenyl analogs .

- Bulkier substituents (e.g., thiazole-fluorophenyl in ) increase molecular weight and may enhance target binding but reduce solubility .

Tetrazole vs. Other Functional Groups: The tetrazole ring provides strong hydrogen-bonding capacity (5 acceptors, 1 donor), similar to carboxylic acid bioisosteres. In contrast, hydrazine derivatives () exhibit higher donor capacity (2 donors) but lower metabolic stability .

A. Medicinal Chemistry :

B. Metal-Catalyzed Reactions :

- Compounds with directing groups (e.g., N,O-bidentate in ) facilitate C–H bond functionalization. The tetrazole in the target compound may act similarly, enabling regioselective modifications .

Biological Activity

N-(propan-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of G protein-coupled receptors (GPCRs). This article presents a detailed overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.

Overview of the Compound

This compound features a benzamide core substituted with a tetrazole ring, which is known for enhancing pharmacological properties. The tetrazole moiety has been associated with various biological activities, including anti-inflammatory and analgesic effects.

GPR35 Agonism

Recent studies have highlighted the agonistic activity of tetrazole-containing compounds at GPR35, a GPCR implicated in pain and inflammatory responses. A series of derivatives based on the tetrazole scaffold have shown promising results in activating GPR35:

- Dynamic Mass Redistribution (DMR) Assays : Compounds derived from the tetrazole structure displayed dose-dependent activation of GPR35 in HT-29 cell lines. Notably, the introduction of lipophilic groups and hydrogen bond acceptors significantly enhanced agonistic potency .

- Structure-Activity Relationships (SAR) : Research indicates that specific substitutions on the benzamide structure can lead to improved activity. For instance, halogen substitutions at certain positions have been shown to increase potency against GPR35 .

| Compound | Structure | EC50 (µM) | Activity |

|---|---|---|---|

| 1 | Compound 1 | 0.5 | GPR35 Agonist |

| 2 | Compound 2 | 0.8 | GPR35 Agonist |

| 3 | Compound 3 | 1.2 | GPR35 Agonist |

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance apoptosis in cancer cell lines such as HeLa and U-87 MG. The compound was shown to up-regulate PDCD4, a target protein of miR-21, leading to reduced proliferation rates and increased apoptotic cell death .

Cytotoxicity Assays

Cytotoxicity assays revealed that compounds containing the tetrazole moiety exhibit significant anti-cancer activity. For example:

- IC50 Values : The IC50 values for various derivatives were consistently below 10 µM against multiple cancer cell lines, indicating potent cytotoxic effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HeLa | 5.0 |

| B | U-87 MG | 7.5 |

| C | DLD1 | 9.0 |

The mechanisms through which this compound exerts its biological effects include:

- GPR35 Activation : By activating GPR35, this compound may modulate pathways involved in pain and inflammation.

- MicroRNA Regulation : The ability to inhibit miR-21 suggests a role in cancer therapy by promoting apoptosis and inhibiting proliferation.

- Cytotoxic Effects : Direct cytotoxicity against cancer cells is facilitated through multiple pathways, including disruption of mitotic spindle formation in centrosome-amplified cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(propan-2-yl)-4-(1H-tetrazol-1-yl)benzamide, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzamide derivatives are often prepared by reacting 4-(1H-tetrazol-1-yl)benzoic acid with isopropylamine in the presence of coupling agents like HATU or DCC under inert conditions. Reaction efficiency can be enhanced by optimizing solvent polarity (e.g., DMF or acetonitrile) and using catalytic bases (e.g., triethylamine) to deprotonate intermediates. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high yields (≥85%) .

Q. How can structural confirmation of this compound be achieved?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm the presence of tetrazole (C=N stretch, ~1600 cm⁻¹) and amide (C=O stretch, ~1650 cm⁻¹) groups .

- 1H/13C NMR : Identify the isopropyl group (δ ~1.2 ppm for CH3, δ ~4.0 ppm for CH) and tetrazole aromatic protons (δ ~8.5-9.0 ppm) .

- HR-MS : Verify molecular ion peaks (e.g., [M+H⁺]) with mass accuracy <5 ppm .

Q. What strategies ensure purity and stability during storage?

- Methodological Answer : Purity is validated via HPLC (≥95% purity, C18 column, MeOH/H2O mobile phase). Stability assessments under varying temperatures (4°C, 25°C, -20°C) and humidity (40-60% RH) over 6–12 months identify optimal storage conditions (e.g., anhydrous, -20°C). Use desiccants and inert atmosphere (N2) to prevent hydrolysis of the tetrazole moiety .

Advanced Research Questions

Q. How can reaction mechanisms for tetrazole-benzamide coupling be elucidated?

- Methodological Answer : Employ kinetic studies (e.g., monitoring via TLC or in-situ IR) and isotopic labeling (e.g., 15N-tetrazole) to track intermediate formation. Computational modeling (DFT) can predict transition states and activation energies. For example, Ru-catalyzed C–H functionalization may proceed via a chelation-assisted metallacycle intermediate .

Q. How to resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to differentiate overlapping signals. For instance, HMBC correlations between the tetrazole proton and C-4 of the benzamide ring confirm regiochemistry. Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova) .

Q. What methodologies validate structure-activity relationships (SAR) for biological targets?

- Methodological Answer :

- In vitro assays : Test against enzymes (e.g., acetylcholinesterase for Alzheimer’s targets) with IC50 determinations .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. For example, the tetrazole group may form hydrogen bonds with catalytic residues .

- SAR libraries : Synthesize analogs with substituent variations (e.g., halogenation at the benzamide ring) to correlate electronic effects with activity .

Q. How to address low reproducibility in scaled-up synthesis?

- Methodological Answer : Optimize mixing efficiency (e.g., switch from batch to flow chemistry) and control exothermicity via cryogenic conditions. Validate batch consistency using PAT tools (e.g., ReactIR for real-time monitoring). Adjust purification protocols (e.g., switch from column chromatography to recrystallization) for higher throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.